5,7-Hexadecadiynoic acid
Description
Contextualization within Diynoic Acid Chemistry
Diynoic acids are a class of carboxylic acids characterized by the presence of two carbon-carbon triple bonds (alkynes) within their molecular structure. The defining feature of 5,7-hexadecadiynoic acid is the conjugation of these two triple bonds, located at the 5th and 7th carbon positions. This arrangement of alternating triple and single bonds creates a highly reactive diyne moiety. This reactivity is the cornerstone of its utility in topochemical polymerization, a process where the spatial arrangement of monomers in a crystal lattice dictates the structure of the resulting polymer. The amphiphilic nature of HDDA, possessing a hydrophilic carboxylic acid head and a hydrophobic alkyl tail, allows for the formation of ordered assemblies such as monolayers and vesicles, which are crucial for controlled polymerization.
Overview of Research Trajectories for this compound
Research involving this compound has primarily explored its potential as a monomer for producing polydiacetylenes (PDAs). These polymers are of great interest due to their unique chromatic properties; they undergo a distinct color change from blue to red in response to external stimuli. This has led to investigations into their use in a variety of sensor applications.
Key research areas include:
Polymerization Studies: A significant body of research focuses on the topochemical polymerization of HDDA, often initiated by UV irradiation. dur.ac.uk The resulting polydiacetylene exhibits interesting optical and electronic properties.
Nanocomposites: HDDA is used to prepare nanocomposites, for example, by incorporating zinc oxide (ZnO) nanoparticles. chemicalbook.comchula.ac.th These materials often exhibit enhanced or modified responsive behaviors compared to the pure polymer. chula.ac.thnih.gov Research has shown that the alkyl chain length of the diacetylene monomer, such as in HDDA, influences the thermochromic behavior of these nanocomposites. chula.ac.th
Sensor Development: The color-changing properties of poly(HDDA) and its composites are being harnessed to develop colorimetric sensors for various analytes and physical changes, including pH nih.gov, organic acids researchgate.net, and temperature. chula.ac.th For instance, poly(HDDA)/ZnO nanocomposites have been shown to change color from blue to red at approximately pH 5. nih.gov Furthermore, these nanocomposites have demonstrated sensitivity to organic acids, with the color transition being dependent on the acid's structure and dissociation ability. researchgate.net
Langmuir-Blodgett Films: The amphiphilic character of HDDA makes it suitable for the fabrication of Langmuir-Blodgett films, which are highly ordered molecular assemblies on a solid substrate. wikipedia.orgmyu-group.co.jpnih.gov This technique allows for precise control over the molecular architecture, which is critical for studying the fundamental properties of the resulting polymer films.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point range of 44-48 °C. chemicalbook.comlookchem.comsigmaaldrich.com It is a diacetylenic acid and participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds. chemicalbook.comdv-expert.org
| Property | Value |
| Molecular Formula | C16H24O2 |
| Molecular Weight | 248.36 g/mol |
| Melting Point | 44-48 °C |
| Boiling Point | 414.545 °C at 760 mmHg |
| Density | 0.978 g/cm³ |
| CAS Number | 28393-01-3 |
Data sourced from multiple chemical property databases. lookchem.comchemsrc.comnih.gov
Synthesis
The synthesis of acetylenic fatty acids like this compound typically involves alkyne coupling reactions. vulcanchem.com One common strategy for creating dimethylene-interrupted diynoic acids starts with a commercially available diyne, such as 1,5-hexadiyne. nih.gov This starting material can be coupled with a suitable alkyl bromide in the presence of a strong base like n-butyllithium. nih.gov The resulting diyne can then be carboxylated by reaction with carbon dioxide to yield the final diynoic acid. nih.gov
Research Applications and Findings
Polymerization and Nanocomposites
The polymerization of this compound is a key area of its research application. When organized in a suitable fashion, such as in vesicles or films, the monomers can undergo topochemical polymerization, typically initiated by UV light, to form highly conjugated polydiacetylene. This polymerization leads to a distinct color change, which is the basis for many of its sensory applications.
In a notable study, poly(HDDA)/zinc oxide (ZnO) nanocomposites were prepared and their thermochromic behaviors were investigated. chula.ac.th It was found that the nanocomposites with a shorter alkyl chain length, such as those derived from HDDA, exhibited a decrease in their color-transition temperature. chula.ac.th These nanocomposites also showed reversible blue-to-purple color transitions upon multiple heating and cooling cycles. chula.ac.th
Another research avenue involves the co-assembly of HDDA with sodium hydroxide (B78521) to form poly(HDDA-Na+) nanoribbons. acs.org These materials have been investigated for their potential in detecting hydrogen chloride gas, exhibiting a color change from red to orange at a concentration of 400 ppm. acs.orgresearchgate.net
Sensor Technology
The stimuli-responsive nature of polydiacetylene derived from HDDA has been exploited in the development of various sensors. The color transition of PDA/ZnO nanocomposites has been shown to be sensitive to pH changes. nih.gov Specifically, poly(HDDA)/ZnO nanocomposites change color from blue to red at a pH of approximately 5. nih.gov
These nanocomposites have also been utilized as colorimetric sensors for organic acids. researchgate.net The sensitivity of the sensor can be tuned by varying the structure of the polydiacetylene. researchgate.net For linear alkanoic acids, the nanocomposites show higher sensitivity to acids with a higher dissociation constant. researchgate.net Furthermore, systems constructed from HDDA and ZnO have been shown to have a colorimetric response suitable for detecting spoilage in milk by monitoring lactic acid concentration. rsc.org
Langmuir-Blodgett Films
The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered, ultra-thin films of materials like this compound on a solid support. wikipedia.org These films are formed by transferring a monolayer of the amphiphilic HDDA molecules from the surface of a liquid onto a substrate. wikipedia.org The resulting LB films of fatty acids typically consist of stacked bilayer lamellae, where the molecules are arranged head-to-head. nih.gov This precise control over the film structure is invaluable for fundamental studies of polymerization and for creating functional surfaces, such as those used for immobilizing proteins. myu-group.co.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadeca-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNONNBJKKVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584220 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-01-3 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification of 5,7 Hexadecadiynoic Acid
Methodologies for 5,7-Hexadecadiynoic Acid Synthesis
The creation of the specific diyne structure of this compound relies on precise chemical reactions that construct the carbon-carbon triple bonds at the desired positions within the sixteen-carbon aliphatic chain.
Conventional Synthetic Routes
Conventional synthesis of asymmetric diynes like this compound often employs coupling reactions that selectively form a new carbon-carbon bond between two different alkyne-containing fragments.
One of the most effective and widely used methods for this purpose is the Cadiot-Chodkiewicz coupling. rsc.org This reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. synarchive.comwikipedia.orgchemeurope.com The high selectivity of this reaction allows for the synthesis of unsymmetrical diynes, minimizing the formation of undesired symmetrical homocoupling byproducts. rsc.orgwikipedia.org
The general mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.orgchemeurope.com This intermediate then undergoes a cycle of oxidative addition and reductive elimination with the haloalkyne, ultimately forming the desired 1,3-diyne product. wikipedia.org For the synthesis of this compound, this would involve coupling an appropriate terminal alkyne and a haloalkyne that together form the 16-carbon backbone with the carboxylic acid functionality.
Table 1: Key Components of the Cadiot-Chodkiewicz Coupling
| Component | Role | Common Examples |
|---|---|---|
| Terminal Alkyne | Nucleophile | 1-decyne |
| Haloalkyne | Electrophile | 6-bromo-5-hexynoic acid |
| Copper(I) Salt | Catalyst | Copper(I) bromide, Copper(I) chloride wikipedia.orgjk-sci.com |
| Amine Base | Deprotonation Agent | Piperidine, Diethylamine synarchive.comwikipedia.org |
| Solvent | Reaction Medium | Methanol, Ethanol, THF, DMF rsc.org |
Green Chemistry Approaches in this compound Production
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. A notable green variant of the Cadiot-Chodkiewicz reaction is the copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes. rsc.org This method is advantageous as it avoids the use of organic halides and generates carbon dioxide as the primary byproduct, which is significantly less harmful. rsc.org
While not yet documented specifically for this compound, another green approach in organic synthesis involves the use of natural, biodegradable catalysts. For instance, fresh lemon juice has been successfully used as a natural acid catalyst in other multi-component cyclocondensation reactions, demonstrating the potential for replacing harsh mineral acids with renewable resources. derpharmachemica.com The application of biocatalysis, using engineered microorganisms or enzymes to perform specific chemical transformations under mild conditions, also represents a key strategy in green chemistry for producing specialty chemicals. rsc.org
Functionalization Strategies of this compound
The presence of both a carboxylic acid headgroup and a reactive diacetylene unit makes this compound a valuable substrate for further chemical modification and functionalization.
Preparation of Metal Salts of this compound
The carboxylic acid group of this compound can be readily deprotonated by a base to form a carboxylate salt. The reaction with a metal hydroxide (B78521), oxide, or carbonate can produce the corresponding metal salt. For example, the synthesis of cadmium salts of fatty acids can be achieved through these general methods. The resulting salts, such as cadmium hexadeca-5,7-diynoate, would exhibit properties largely determined by the cadmium cation. industrialchemicals.gov.au The formation of such metal complexes can be confirmed through various analytical techniques, including cyclic voltammetry and X-ray diffraction analysis, which have been used to characterize cadmium complexes with other organic ligands. researchgate.net
Synthesis of Asymmetric Diacetylenic Monomers Incorporating this compound
This compound is a key participant in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs). sigmaaldrich.com These monomers are designed to have a diacetylene core, which can undergo topochemical polymerization upon exposure to UV radiation or heat, and different functional groups at either end of the molecule. By reacting either the carboxylic acid group of this compound or the terminal end of its hydrocarbon tail with another functional molecule, a wide variety of ADMs can be created. The asymmetry of these monomers is crucial for controlling the architecture and properties of the resulting polydiacetylene materials.
Derivatization of the Carboxylic Acid Headgroup
The carboxylic acid headgroup is a primary site for derivatization, allowing for the introduction of various functional groups and the modification of the molecule's physical and chemical properties. nih.gov
A fundamental derivatization reaction is esterification , most commonly achieved through the Fischer esterification method. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce an ester and water. masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water as it forms. masterorganicchemistry.commasterorganicchemistry.com
Another common derivatization is amidation , which forms a carboxamide. This typically requires activating the carboxylic acid, often by using a coupling agent like a carbodiimide (B86325), before reacting it with an amine. thermofisher.com
Furthermore, the carboxylic acid can be reacted with labeling reagents to facilitate analysis. researchgate.net Fluorescent probes can be attached to the acid, creating derivatives that are easily detectable in techniques like high-performance liquid chromatography (HPLC), which is useful for quantification in complex biological samples. nih.govresearchgate.net
Table 2: Summary of Derivatization Reactions for the Carboxylic Acid Headgroup
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Agent (e.g., Carbodiimide) | Amide |
| Fluorescent Labeling | Fluorescent Amine or Hydrazide, Coupling Agent | Labeled Carboxamide/Hydrazide |
A Comparative Analysis of Synthetic Yields and Purity in the Preparation of this compound
The synthesis of this compound, a diacetylenic fatty acid, is a critical area of study due to its potential applications in materials science and as a precursor for the synthesis of various bioactive molecules. The efficiency of its synthesis, measured by chemical yield and the purity of the final product, is paramount for its practical utilization. A variety of synthetic strategies can be employed for the preparation of diynoic acids, with coupling reactions being the most prominent. This article provides a comparative analysis of the synthetic yields and purity of this compound, drawing upon established methodologies for the synthesis of related long-chain diynoic acids.
The Cadiot-Chodkiewicz coupling is a versatile method for the synthesis of unsymmetrical diynes. rsc.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of this compound, this would typically involve the reaction of 1-heptyne (B1330384) with a halogenated derivative of 5-pentynoic acid. A key advantage of this method is its high selectivity, which minimizes the formation of homocoupled byproducts and can lead to higher purity of the desired unsymmetrical diyne. wikipedia.org Yields for Cadiot-Chodkiewicz couplings can be quite high, often exceeding 70%, depending on the specific substrates and reaction conditions. rsc.org
The purity of the synthesized this compound is critically dependent on both the chosen synthetic route and the subsequent purification methods. Common impurities in the synthesis of diynoic acids include starting materials, homocoupled byproducts (in the case of cross-coupling reactions), and oligomeric or polymeric materials.
Purification techniques play a crucial role in achieving high-purity this compound. Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical, as it should readily dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product while impurities remain in the mother liquor.
Column chromatography is another powerful technique for the purification of diynoic acids. illinois.edubiotage.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, it is possible to separate the desired product from unreacted starting materials and byproducts with high resolution. The effectiveness of the separation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
A comparative overview of potential synthetic yields and achievable purity for this compound, based on analogous syntheses of long-chain diynoic acids, is presented in the following interactive data table.
Interactive Data Table: Comparative Analysis of Synthetic Methods for Diynoic Acids
| Synthetic Method | Typical Yield Range (%) | Common Impurities | Achievable Purity (%) | Purification Method(s) |
| Cadiot-Chodkiewicz Coupling | 60-90 | Starting materials, homocoupled byproducts | >95 | Column Chromatography, Recrystallization |
| Glaser/Hay/Eglinton Coupling | 40-80 | Polymeric byproducts, cyclic oligomers, starting materials | >90 | Column Chromatography, Recrystallization |
It is important to note that the values presented in the table are generalized from the literature on diynoic acid synthesis and the actual yield and purity for the synthesis of this compound will be highly dependent on the specific experimental conditions, including the choice of catalysts, solvents, temperature, and reaction time. Optimization of these parameters is essential for maximizing both the yield and the purity of the final product.
Polymerization Mechanisms and Supramolecular Architectures of 5,7 Hexadecadiynoic Acid
Solid-State Polymerization of 5,7-Hexadecadiynoic Acid Monomers
The solid-state polymerization of this compound is a fascinating process that transforms individual monomer crystals into highly ordered polymers. This transformation is typically initiated by external stimuli like heat or radiation and is heavily dependent on the precise arrangement of the monomers in the crystal lattice.
Topochemical Polymerization Postulates and this compound Reactivity
Topochemical polymerization is a type of solid-state reaction where the crystalline environment dictates the course of the polymerization. wikipedia.orgrsc.org For diacetylene compounds like this compound, the reactivity is governed by the specific geometric arrangement of the diacetylene rods within the crystal lattice. According to the topochemical postulates, for an efficient 1,4-addition polymerization to occur, the distance between neighboring reacting carbon atoms and the angle of the diacetylene rod relative to the stacking axis must fall within a specific range. acs.orgdur.ac.uk
The crystal structure of the monomer is paramount. Factors such as hydrogen bonding between the carboxylic acid headgroups play a significant role in establishing the necessary packing for polymerization. researchgate.net If the monomer arrangement deviates from the ideal geometry, polymerization may be hindered or completely inhibited. acs.orgdur.ac.uk For instance, the formation of certain salts of diacetylene carboxylic acids can alter the crystal packing to an extent that the monomer becomes unreactive to radiation. dur.ac.ukdur.ac.uk Research has shown that a lithium salt of this compound exhibits greater photoreactivity compared to a lithium salt of 10,12-pentacosadiynoic acid (PCDA), highlighting the subtle influence of molecular structure on solid-state reactivity. dur.ac.ukdur.ac.uk
Influence of Ultraviolet Irradiation Parameters on Polydiacetylene Formation
Ultraviolet (UV) irradiation is a common method to initiate the polymerization of this compound. rsc.org The parameters of UV exposure, such as duration and intensity, significantly impact the formation and properties of the resulting polydiacetylene (PDA). Upon exposure to 254 nm UV light, the diacetylene monomers undergo a 1,4-addition reaction, creating a conjugated polymer backbone of alternating ene-yne units. rsc.org
Initially, as the UV exposure time increases, the extent of polymerization and the intensity of the characteristic blue color of the PDA increase. researchgate.net This blue phase corresponds to a highly ordered polymer with a long effective conjugation length. However, extended UV irradiation can lead to a colorimetric transition from blue to red. researchgate.net This change signifies a disruption of the π-π interactions in the polymer backbone, leading to a less ordered, non-planar conformation. researchgate.net The duration of UV exposure can also affect the morphology of the resulting polymer assemblies, with longer exposure times potentially leading to the formation of different nanostructures. acs.org Furthermore, the rate of the photochemical reaction can vary depending on the intensity of the UV beam. mdpi.com
The table below summarizes the effect of UV irradiation time on the absorption characteristics of a diacetylene system, illustrating the typical progression from a monomer to a blue-phase polymer and subsequently to a red-phase polymer with extended exposure.
| UV Irradiation Time | Observed Color | Primary Absorption Peak(s) | Polymer State |
| 0 min | Colorless | None | Monomer |
| Short Exposure (e.g., 1-5 min) | Blue | ~640 nm and ~590 nm | Blue-Phase Polydiacetylene |
| Extended Exposure (e.g., >10 min) | Red | ~550 nm and ~500 nm | Red-Phase Polydiacetylene |
Note: The exact times and resulting absorption peaks can vary depending on the specific experimental conditions and the diacetylene derivative.
Effects of Alkyl Chain Length on Polymerization Behavior
The length of the alkyl chain in diacetylene carboxylic acids has a pronounced effect on their polymerization behavior. Generally, a longer alkyl chain promotes a higher degree of order and crystallinity in the monomer assembly, which in turn leads to more efficient polymerization. umich.edu This is because the van der Waals interactions between longer alkyl chains help to stabilize the packing arrangement required for topochemical polymerization.
Conversely, shortening the alkyl side chain can lead to a decrease in the color-transition temperature of the resulting polydiacetylene. researchgate.netresearchgate.net The position of the diacetylene unit within the alkyl chain is also critical. When the diacetylene moiety is located in the middle of the hydrophobic tail, it often results in a polymer with the highest conjugation length and the most stable structure. nih.gov If the diacetylene is positioned too close to the carboxylic acid headgroup, the mismatch between the hydrogen-bonding network and the alkyl tail spacing can decrease the conjugation length. nih.gov Similarly, placing the diacetylene group near the end of the tail can lead to increased mobility of the terminal alkyl chains, which disrupts the ordered packing necessary for efficient polymerization. nih.gov
Studies have also observed an "odd-even" effect, where the physical properties and packing structures of diacetylenes differ depending on whether the number of methylene (B1212753) units in the alkyl chain is odd or even. acs.orgacs.org This effect can influence the distance between reacting carbon atoms and the angle of the diacetylene rods, thereby governing the polymerization reactivity. acs.org
Supramolecular Self-Assembly of this compound
This compound, being an amphiphilic molecule with a hydrophilic carboxylic acid head and a hydrophobic alkyl tail, can spontaneously self-assemble into various ordered nanostructures in aqueous solutions. mit.edu This self-assembly is a prerequisite for the subsequent polymerization into functional polydiacetylene materials.
Formation of Nanoribbons and Nanofiber Aggregates
In aqueous solutions, this compound monomers can self-assemble into various morphologies, including nanoribbons and nanofiber aggregates. researchgate.netacs.org For instance, the simple mixing of this compound with sodium hydroxide (B78521) in an aqueous solution can lead to the formation of nanoribbons and subsequent gelation under ambient conditions. acs.org These self-assembled structures can then be polymerized to yield polydiacetylene nanoribbons. researchgate.netresearchgate.net
The formation of these nanostructures is a result of the intricate balance of non-covalent interactions, including hydrogen bonding between the carboxylic acid headgroups and hydrophobic interactions between the alkyl chains. The resulting supramolecular structures can exhibit unique properties. For example, polydiacetylene can be incorporated into gels, nanotubes, and nanofibers. acs.org The morphology of these assemblies can be influenced by factors such as the solvent composition and the presence of other molecules. researchgate.netresearchgate.net
Role of Interfacial Interactions in Assembly Processes
Interfacial interactions are crucial in directing the self-assembly of this compound and its subsequent polymerization. researchgate.netresearchgate.net The interactions at the interface between the monomer assemblies and the surrounding medium or a solid substrate can significantly influence the morphology and properties of the resulting polydiacetylene.
For example, the assembly of diacetylene monomers can be promoted on the surface of nanoparticles, such as zinc oxide (ZnO). researchgate.netresearchgate.net The strong interfacial interactions between the carboxylic acid headgroups of this compound and the ZnO surface can induce an ordered arrangement of the monomers, facilitating polymerization. acs.orgresearchgate.net This approach has been used to create PDA/ZnO nanocomposites with tunable properties. researchgate.netresearchgate.net
Furthermore, the introduction of other molecules, such as polymers or surfactants, can modify the interfacial interactions and thus alter the self-assembly process and the color-transition behavior of the resulting polydiacetylene. researchgate.net The binding mechanisms in these supramolecular complexes involve a variety of non-covalent forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. acs.org Understanding and controlling these interfacial interactions is key to designing and fabricating novel polydiacetylene-based materials with specific functionalities.
Self-Assembly within Multicomponent Solid Forms
The self-assembly of diacetylenic molecules like this compound (HDDA) can be significantly influenced by their formation into multicomponent solid forms. Crystal engineering provides a powerful framework for designing crystalline structures with specific physical and chemical properties by understanding and controlling intermolecular interactions. mdpi.com These multicomponent forms, which consist of two or more distinct molecules arranged in a stoichiometric ratio within a crystal lattice, can alter the packing and alignment of the diacetylene monomers, thereby affecting their topochemical polymerization. mdpi.comdur.ac.uk
Research into the solid-state photoreactivity of diacetylenic acids has demonstrated the impact of forming salts, a type of multicomponent system. For instance, a lithium salt of this compound (Li-HDDA) was synthesized by reacting HDDA with lithium hydroxide. dur.ac.uk The resulting salt, a pink powder, showed a tendency to darken under ambient light, indicating a degree of photoreactivity. dur.ac.uk This behavior contrasts with the parent HDDA and highlights how the introduction of a co-former (in this case, a lithium ion) modifies the solid-state arrangement and reactivity of the diacetylene monomer. dur.ac.uk The formation of such multicomponent systems is a key strategy for tuning the properties of diacetylenic materials. mdpi.comdur.ac.uk
Formation and Characterization of Polydiacetylene/Zinc Oxide Nanocomposites from this compound
Polydiacetylene/Zinc Oxide (PDA/ZnO) nanocomposites are hybrid materials that leverage the unique properties of both components. The formation of these composites using this compound involves the self-assembly of the diacetylene monomer onto the surface of ZnO nanoparticles. researchgate.netnih.gov This process is driven by strong interfacial interactions between the hydrophilic carboxylic acid headgroup of the HDDA and the ZnO surface. researchgate.netnih.gov Upon exposure to UV radiation (typically at 254 nm), the organized HDDA monomers undergo topotactic photopolymerization, resulting in the formation of a conjugated polydiacetylene backbone, which imparts a characteristic blue or purple color to the nanocomposite. nih.govgoogle.com
The incorporation of ZnO nanoparticles into the PDA structure has a profound effect on the material's properties. chula.ac.th Specifically, the strong interactions at the PDA-ZnO interface, which include ionic interactions and hydrogen bonding, restrict the mobility of the polymer's alkyl side chains. nih.gov This enhanced structural order is a key factor in altering the thermochromic behavior of the resulting nanocomposite. researchgate.netnih.gov Unlike pure polydiacetylenes which often show an irreversible color change from blue to red upon heating, PDA/ZnO nanocomposites fabricated from monomers like HDDA can exhibit reversible thermochromism. researchgate.netresearchgate.net
Characterization of these nanocomposites involves a suite of analytical techniques. UV-vis absorption spectroscopy is used to monitor the colorimetric transitions, while scanning electron microscopy (SEM) reveals the morphology of the composite structures. researchgate.netresearchgate.net Infrared spectroscopy confirms the interactions between the components, and X-ray diffraction (XRD) is employed to investigate the crystalline structure and the arrangement of the polymer chains within the nanocomposite. researchgate.netresearchgate.net
Fabrication Techniques for Nanocomposite Systems
Several methods have been developed to fabricate polydiacetylene/zinc oxide nanocomposite systems from diacetylenic acid monomers. These techniques are designed to promote the controlled self-assembly of the monomers on the ZnO surface prior to polymerization.
One common approach is in-situ polymerization in aqueous media . In this method, ZnO nanoparticles are dispersed in an aqueous solution containing the diacetylene monomer, such as this compound. researchgate.net The amphiphilic monomers spontaneously assemble on the nanoparticle surfaces, after which the organized assembly is polymerized by irradiation with UV light. researchgate.netnih.gov
A solution-mixing method (SMM) offers a simplified process for large-scale production. This technique involves mixing all precursors, including the diacetylene monomer and ZnO, in a liquid phase (e.g., water, toluene, or mixed solvents), followed by an incubation period at room temperature before photopolymerization. researchgate.net A variation of this is the microwave-assisted SMM , where microwave irradiation is used to potentially accelerate the synthesis and improve particle uniformity. researchgate.net
Another technique involves solvent evaporation . Here, ZnO nanoparticles are suspended in a chloroform (B151607) solution of the diacetylene monomer. google.com The suspension is sonicated to ensure uniform dispersion and then dried under controlled temperature with stirring to achieve a solid-state composite, which is subsequently polymerized by UV exposure. google.com
For creating films and patterned sensors, methods like inkjet printing have been employed. This involves formulating an ink containing the diacetylene monomer and ZnO nanoparticles, which can then be precisely deposited onto a substrate before polymerization. google.com
Table 1: Summary of Fabrication Techniques for PDA/ZnO Nanocomposites
| Fabrication Technique | Description | Key Parameters |
|---|---|---|
| In-Situ Aqueous Polymerization | Monomers self-assemble on ZnO nanoparticles in water, followed by UV polymerization. researchgate.netnih.gov | Monomer concentration, ZnO concentration, UV exposure time. |
| Solution-Mixing Method (SMM) | Simple mixing of precursors in a liquid phase, followed by incubation and UV polymerization. researchgate.net | Solvent type, incubation time and temperature. |
| Microwave-Assisted SMM | SMM process accelerated by microwave irradiation during synthesis. researchgate.net | Microwave power and exposure time. |
| Solvent Evaporation | Suspension of ZnO in a monomer/chloroform solution is sonicated, dried, and then UV-polymerized. google.com | Sonication time, drying temperature. |
| Inkjet Printing | Deposition of a monomer/ZnO ink onto a substrate prior to polymerization. google.com | Ink formulation, substrate type. |
Structural Integration and Composite Morphology
The structural integration of polydiacetylene and zinc oxide in nanocomposites is a result of specific molecular interactions that dictate the final morphology of the system. The primary interaction occurs at the interface between the carboxylic acid headgroup of the this compound monomer and the ZnO nanoparticle surface. researchgate.netnih.gov This leads to the formation of a coordinated structure, often described as a chelate between the carboxylate group and zinc ions on the surface, which is stabilized by strong ionic forces and hydrogen bonding. nih.govgoogle.com
Studies using X-ray diffraction (XRD) have provided significant insight into this structural integration. The data reveals that the incorporation of ZnO leads to an intercalation of zinc ions (Zn²⁺), which can leak from the nanoparticles, between the layers of the polydiacetylene assembly. researchgate.net This intercalation causes a significant increase in the interlamellar d-spacing of the PDA layers compared to the pure polymer. researchgate.net For example, in a system using a similar monomer, the d-spacing for the blue phase of the pure polymer was 4.50 nm, whereas for the PDA/ZnO nanocomposite, it increased to 5.22 nm. researchgate.net This structural change is crucial for enabling the reversible thermochromic properties of the composite. researchgate.net
The morphology of the resulting nanocomposites, as observed through techniques like scanning electron microscopy (SEM), is highly dependent on the fabrication method and conditions. Depending on the solvent system and other parameters, the composites can form various structures, including sheet-like or ribbon-like assemblies. researchgate.netresearchgate.net The presence of co-solvents, such as ethanol, has been shown to influence the morphology, promoting a change from sheet-like to ribbon-like structures. researchgate.net The particle size of the final nanocomposite can also be controlled through the synthesis method, with some techniques yielding nanoparticles as small as ~60 nm. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | HDDA |
| 10,12-Pentacosadiynoic acid | PCDA |
| Polydiacetylene | PDA |
| Zinc Oxide | ZnO |
Advanced Spectroscopic and Structural Characterization of 5,7 Hexadecadiynoic Acid and Its Polymers
Vibrational Spectroscopy of 5,7-Hexadecadiynoic Acid (FT-Raman and FT-IR)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information at the molecular level regarding the chemical composition and structure of materials. mdpi.com For this compound and its polymers, these methods are crucial for confirming molecular structure, monitoring polymerization, and investigating interactions with other substances.
The FT-IR and FT-Raman spectra of the this compound monomer have been recorded and its vibrational bands assigned. chemicalbook.comdv-expert.orgsigmaaldrich.com These spectra are characterized by specific frequencies corresponding to the vibrational modes of its functional groups. researchgate.net For instance, FT-IR spectroscopy is particularly sensitive to polar groups and is used to identify the characteristic stretching vibrations of the carboxylic acid (C=O and O-H) and the carbon-carbon triple bonds (C≡C) of the diyne core. vulcanchem.com
Upon polymerization, significant changes occur in the vibrational spectra. The topochemical polymerization of diacetylenes leads to the formation of a conjugated ene-yne backbone. rsc.org This transformation can be tracked by monitoring the disappearance or shift of the monomer's diyne (C≡C-C≡C) vibrational bands and the appearance of new bands corresponding to the polymer's alternating double and triple bonds (=C-C≡C-C=). irdg.org
Furthermore, FT-IR spectroscopy is a powerful tool for studying the chemical interactions of the resulting polydiacetylene. For example, in the development of PDA-based sensors, FT-IR has been used to verify acid-base reactions. One study confirmed the transition of carboxylic acid head groups to carboxylate groups in a PDA film upon exposure to ammonia (B1221849) gas, providing insight into the sensing mechanism. rsc.org
Table 1: Key Vibrational Modes for this compound and its Polymer
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Significance |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | FT-IR | Broad band indicative of hydrogen bonding. |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | FT-IR | Indicates the presence of the carboxylic acid group. |
| C≡C (Diyne Monomer) | Stretching | 2100-2260 | FT-IR, FT-Raman | Characteristic of the diacetylene core before polymerization. |
X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction (XRD) is an indispensable technique for analyzing the crystalline structure of solid-state materials. forcetechnology.com It provides fundamental information on atomic arrangement, crystal packing, and phase identification, which are critical for understanding the polymerization behavior of this compound. americanpharmaceuticalreview.comresearchgate.net
The ability of a substance to exist in multiple crystal structures is known as polymorphism. rigaku.com These different forms can exhibit distinct physical properties and reactivity. For diacetylenes like this compound, solid-state polymerization is a topochemical reaction, meaning the reactivity and the resulting polymer structure are governed by the precise arrangement of monomer molecules in the crystal lattice. researchgate.net
XRD is the primary method used to identify different polymorphic forms and to determine the packing parameters of the monomer crystals. americanpharmaceuticalreview.com For a diacetylene to undergo topochemical polymerization, the monomer units must be aligned in a specific way, as defined by the geometric criteria of the topochemical postulate. acs.org Studies on the lithium salt of this compound (Li-HDDA) have utilized powder X-ray diffraction (PXRD) to characterize its solid-state form. dur.ac.uk The analysis of its diffraction pattern, which showed distinct peaks at 2.7, 5.3, and 8.0 degrees, provides insights into its packing and potential for photoreactivity. dur.ac.uk
Polydiacetylenes derived from amphiphilic monomers like this compound often self-assemble into ordered, layered structures known as lamellae. researchgate.net These structures consist of alternating layers of the hydrophobic alkyl tails and the hydrophilic carboxylic acid headgroups. XRD is a key technique for characterizing these lamellar assemblies.
By applying Bragg's law to the XRD data, the interlamellar distance, or d-spacing, can be calculated. This distance corresponds to the thickness of the layers in the assembly. For example, studies on similar polydiacetylene-based films have shown that the initial material can exhibit lamellar structures with a specific interlamellar distance. researchgate.net Upon exposure to external stimuli, such as water, a morphological change can occur, leading to the formation of a new structure with an increased interlamellar distance. This hydration-induced swelling of the lamellar structure, detectable by XRD, is directly linked to the material's chromatic response. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Monitoring Chromatic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a cornerstone technique for studying polydiacetylenes due to their unique chromatic properties. msu.edu The polymerization of this compound and other diacetylenes results in a conjugated polymer backbone that absorbs light in the visible region, giving the material a distinct color. rsc.org
Upon successful photopolymerization under UV light (e.g., at 254 nm), the initially colorless monomer assemblies transform into a deep blue polymer phase. rsc.org This "blue phase" is characterized by a strong absorption maximum (λmax) in the UV-Vis spectrum at approximately 640 nm. rsc.orgrsc.org The intensity of this absorption peak can be used to monitor the extent of the polymerization reaction. rsc.org
One of the most significant features of polydiacetylenes is their ability to undergo a colorimetric transition from blue to red when subjected to external stimuli such as heat, pH changes, or binding events. rsc.orgescholarship.org This transition is caused by a perturbation of the conjugated backbone, which alters its effective conjugation length. rsc.org The resulting "red phase" exhibits a new λmax in the UV-Vis spectrum, typically around 540 nm. rsc.orgrsc.org
This distinct spectral shift forms the basis for the use of poly(this compound) in colorimetric sensors. For instance, a sensor system composed of poly(HDDA) and zinc oxide (ZnO) has been developed to detect milk spoilage. acs.orgresearchgate.net The sensor discriminates between fresh (pH 6.8-6.0), spoiling (pH 6.0-4.5), and spoiled (pH 4.5-4.0) milk through a visible blue-to-purple-to-red color change, which is quantified by UV-Vis spectroscopy. rsc.orgresearchgate.netacs.orgacs.org In some systems, an unusual red-to-blue color transition has also been observed under specific conditions, such as exposure to HCl acid. nih.gov
Table 2: Characteristic UV-Vis Absorption of Poly(this compound) Phases
| Polymer Phase | Visual Color | Typical λmax (nm) | Stimuli for Transition |
|---|---|---|---|
| Blue Phase | Blue | ~640 | Heat, pH change, chemical binding |
Microscopic Techniques for Morphological Studies (e.g., Scanning Electron Microscopy)
Microscopic techniques are essential for visualizing the supramolecular architecture and surface topography of polymer assemblies. Scanning Electron Microscopy (SEM) is particularly valuable for providing high-resolution, three-dimensional images of the morphology of polydiacetylene structures. wikipedia.orgresearchgate.net
The self-assembly of this compound and its polymers can lead to a variety of morphologies, including vesicles, nanoribbons, tubes, and films. researchgate.netresearchgate.net SEM analysis reveals the size, shape, and surface features of these structures. For example, studies on other diacetylene systems have shown that the assemblies can be spherical, rod-like, or form plate-like structures, with the final morphology often depending on the preparation method and conditions like the duration of UV exposure. acs.org
The morphology of these assemblies is not static and can change in response to external stimuli, a process that can be directly observed with SEM. For instance, SEM images have documented the morphological transition of PDA films from continuous strips to isolated aggregates upon exposure to water, correlating the structural changes with the observed colorimetric response. researchgate.net In nanocomposites, such as those combining poly(HDDA) with ZnO nanoparticles, techniques like Field Emission Scanning Electron Microscopy (FESEM) are used to study the dispersion and interaction between the polymer and the inorganic components. chula.ac.th
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | HDDA |
| 10,12-Pentacosadiynoic acid | PCDA |
| 10,12-Tricosadiynoic acid | TCDA |
| Polydiacetylene | PDA |
| Zinc Oxide | ZnO |
| Lithium hydroxide (B78521) monohydrate | LiOH·H₂O |
| Lithium 5,7-hexadecadiynoate | Li-HDDA |
Research Applications and Advanced Functionalization of 5,7 Hexadecadiynoic Acid Derived Materials
Development of Colorimetric Sensor Platforms
Polydiacetylene materials synthesized from 5,7-Hexadecadiynoic acid serve as a versatile platform for the development of colorimetric sensors. These sensors leverage the characteristic blue-to-red color transition of the PDA backbone when perturbed by external factors. This visible change allows for the qualitative and, in some cases, quantitative detection of various analytes. The incorporation of these materials into nanocomposites, particularly with zinc oxide (ZnO), has been shown to enhance their stability and sensitivity.
Sensing of Organic Acids and pH Changes
The acidity of a medium can be a critical parameter in numerous applications, and materials derived from this compound have been effectively utilized to monitor pH changes. Nanocomposites of poly(HDDA) and zinc oxide (ZnO) exhibit a distinct colorimetric response to shifts in pH. Specifically, these materials undergo a transition from blue to red at a pH of approximately 5. rsc.org This sensitivity allows for their use as visual indicators of acidity.
The sensing capabilities of these nanocomposites extend to the detection of various organic acids. Studies have shown that poly(HDDA)/ZnO composites change color in the presence of organic acids at concentrations ranging from 0.01 to 100 mM. researchgate.net The sensitivity of the sensor is influenced by the molecular structure and dissociation constant (Ka) of the acid. For instance, when detecting linear alkanoic acids, the nanocomposites show a higher sensitivity to acids with a higher Ka value. researchgate.net This allows for a degree of selectivity in the detection of different organic acids.
Table 1: Response of Poly(HDDA)/ZnO Nanocomposites to pH and Organic Acids
| Analyte | Observed Response | Effective Concentration/pH Range | Reference |
|---|---|---|---|
| pH | Blue-to-red color transition | ~ pH 5 | rsc.org |
| Organic Acids | Color transition | 0.01 - 100 mM | researchgate.net |
Detection of Gaseous Analytes (e.g., Hydrogen Chloride Gas)
The acidic nature of hydrogen chloride (HCl) allows for its detection using sensor platforms based on this compound. While direct studies on the gaseous form are emerging, the response of poly(HDDA)-based materials to hydrochloric acid in solution is well-documented. Nanocomposites of PDA/ZnO change color in the presence of hydrochloric acid. researchgate.net Furthermore, nanoribbons synthesized through the co-assembly of this compound and sodium hydroxide (B78521) have demonstrated a rapid color change from red to orange when exposed to 400 ppm HCl gas. nih.gov This indicates the potential for the development of sensors for real-time monitoring of acidic gases in various environments.
Mechanisms of Color Transition in Polydiacetylene-Based Sensors
The characteristic blue-to-red color transition in polydiacetylenes derived from this compound is a result of conformational changes in the polymer backbone. In its initial blue state, the polymer backbone is in a highly ordered, planar conformation, which allows for extensive π-conjugation and absorption of light at longer wavelengths (around 640 nm). When the material is exposed to an external stimulus such as heat, a change in pH, or the binding of an analyte, the side chains of the polymer are perturbed.
This perturbation is believed to be a form of peptide-assisted thermochromism, where the stimulus induces a phase transition in the lipidic monomers, akin to melting. This "melting" of the alkyl side chains introduces disorder and induces a torsion in the polymer backbone. This twisting of the backbone reduces the effective π-conjugation length, which in turn increases the energy gap of the electronic transition. Consequently, the material absorbs light at shorter wavelengths (around 540 nm), resulting in the observed red color. semanticscholar.org
Photoreactive Materials for Advanced Applications
Radiachromic Film Applications
Information directly linking this compound to radiachromic film applications was not found in the provided search results.
Photosensitive Materials and Coatings
This compound (HDDA) is a diacetylene monomer that serves as a fundamental building block for photosensitive materials. The photosensitivity arises from the ability of the diacetylene units to undergo 1,4-addition photopolymerization when exposed to ultraviolet (UV) radiation, typically around 254 nm. This topochemical reaction converts the ordered, colorless monomer assemblies into a highly conjugated polymer, polydiacetylene (PDA).
The resulting PDA possesses a distinctive ene-yne backbone structure, which gives rise to its unique optical properties. Immediately after polymerization, the PDA material typically exists in a "blue phase," characterized by a strong absorption maximum at approximately 630-650 nm. This blue-phase polymer is metastable and highly sensitive to environmental stimuli. The formation of this intensely colored conjugated polymer upon UV irradiation makes HDDA and its derivatives suitable for applications in photolithography, UV-dosimetry, and as active components in photosensitive coatings that can record exposure to light.
Investigation of Solvatochromic and Thermochromic Phenomena
Materials derived from this compound, particularly the resulting polydiacetylene, exhibit significant chromic phenomena, changing color in response to solvents (solvatochromism) and temperature (thermochromism). These transitions are driven by conformational changes in the conjugated polymer backbone, which alter its effective conjugation length and, consequently, its optical absorption spectrum.
Thermochromism: The blue phase of PDA derived from HDDA is sensitive to thermal stress. Upon heating, it typically undergoes a color transition to a "red phase," with an absorption maximum around 540 nm. In pure PDA systems, this transition is often irreversible. However, research has demonstrated that by forming nanocomposites of PDA with zinc oxide (ZnO) nanoparticles, this thermochromic behavior can be rendered reversible. The interaction between the carboxylic acid headgroups of the HDDA monomers and the ZnO surface stabilizes the polymer structure, allowing it to revert from a purple or red state back to its blue state upon cooling.
A key research finding is the influence of the monomer's alkyl chain length on the thermochromic transition temperature. As shown in the table below, materials derived from the shorter-chain this compound exhibit lower color-transition temperatures compared to those made from longer-chain diacetylenic acids.
| Diacetylene Monomer | Alkyl Chain Structure | Observed Transition | Key Finding |
|---|---|---|---|
| This compound (HDDA) | Shorter Alkyl Chain | Lower color-transition temperature in PDA/ZnO nanocomposites | Facilitates reversible thermochromism at a lower temperature threshold. |
| 10,12-Tricosadiynoic acid (TCDA) | Longer Alkyl Chain | Higher color-transition temperature in PDA/ZnO nanocomposites | Demonstrates the role of side-chain length in tuning thermal response. |
| 10,12-Pentacosadiynoic acid (PCDA) | Longer Alkyl Chain | Higher color-transition temperature in PDA/ZnO nanocomposites | Provides further evidence of the structure-property relationship. |
Solvatochromism: The color of PDA is also highly sensitive to the solvent environment. While pure PDA materials will irreversibly change from blue to red in the presence of many organic solvents, the aforementioned PDA/ZnO nanocomposites show enhanced stability. These nanocomposites can maintain their blue color even after prolonged exposure to solvents that would typically induce a permanent color change in the pure polymer, demonstrating their robustness for sensing applications in diverse chemical environments.
Integration in Nanotechnology Research
The integration of HDDA-derived materials into biological and nanotechnology applications often requires the covalent attachment of biomolecules, a process known as bioconjugation. The terminal carboxylic acid (-COOH) group of this compound provides a versatile chemical handle for this purpose. When HDDA is assembled into structures like vesicles or liposomes, this carboxyl group is exposed on the surface, making it accessible for chemical modification.
The most common and effective bioconjugation strategy for this system is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process involves:
Activation: EDC first reacts with the carboxylic acid group of HDDA, forming a highly reactive O-acylisourea intermediate.
Stabilization and Coupling: This unstable intermediate is then reacted with NHS to form a more stable, semi-stable NHS ester. This amine-reactive ester can then efficiently react with primary amine groups (-NH2) found on biomolecules, such as the side chains of lysine (B10760008) residues in proteins or modified DNA, to form a stable amide bond.
This EDC/NHS coupling strategy is widely employed due to its efficiency in aqueous environments and its ability to create a stable, covalent link between the PDA-based nanomaterial and the desired biological ligand, such as an antibody for targeted sensing or a protein for functional assays.
Research into the self-assembly of this compound has led to the fabrication of well-defined, one-dimensional nanostructures. Specifically, conjugated nanowires, in the form of nanoribbons, have been successfully synthesized.
These nanostructures are formed through the co-assembly of this compound with sodium hydroxide (NaOH) in an aqueous solution. The interaction between the diacetylene molecules and the alkali conditions induces a specific molecular arrangement that, after a low-temperature incubation period and subsequent photopolymerization, results in the formation of poly(HDDA-Na+) nanoribbons. The morphology of these nanoribbons can be controlled by varying the concentration of NaOH during the self-assembly process, which in turn influences their responsive properties. These conjugated nanostructures are of significant interest for applications in molecular electronics and nanoscale sensing devices.
| Precursor Materials | Fabricated Structure | Typical Dimensions | Controlling Factor |
|---|---|---|---|
| This compound (HDDA) and NaOH | Conjugated Nanoribbons | Width: ~50 - 200 nm; Length: >20 µm | Concentration of NaOH during self-assembly |
Biological and Biochemical Research Insights from Diynoic Acids
Exploration of Metabolic Pathways and Enzyme Interactions
The specific metabolic fate of 5,7-Hexadecadiynoic acid is not extensively detailed in available research. However, as a fatty acid, its processing would be governed by the fundamental pathways of lipid metabolism. Fatty acid metabolism is broadly divided into anabolic processes, where fatty acids act as building blocks for more complex molecules like triglycerides and phospholipids, and catabolic processes that generate energy. wikipedia.org
The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria and systematically breaks down fatty acids into acetyl-CoA units. wikipedia.orgnih.govcreative-proteomics.com This acetyl-CoA then enters the citric acid cycle to produce ATP, the main energy currency of the cell. wikipedia.org The metabolism of unsaturated fatty acids, such as those with double or triple bonds, requires additional specific enzymes to handle these non-standard structures during the beta-oxidation process. While the general framework for its breakdown is understood, the specific enzymes that would act on the conjugated diyne system of this compound are a subject for further detailed investigation. Additionally, nitro-fatty acids are known to undergo metabolism through saturation, β-oxidation, and esterification into complex lipids, indicating that fatty acids with reactive functional groups can be processed by cellular machinery. nih.gov
Biocatalysis, the use of enzymes to perform chemical reactions, is a key method for modifying fatty acids to create valuable oleochemicals. sfel.asso.frnagoya-u.jp These enzymatic modifications are typically conducted under mild conditions and offer high selectivity. Common transformations include esterification, where an alcohol is added to the fatty acid's carboxyl group, and acidolysis, which involves the exchange of acyl groups. nagoya-u.jp
Lipases are the most frequently used class of enzymes for these modifications. sfel.asso.fr For a compound like this compound, its carboxylic acid group serves as a handle for enzymatic reactions such as esterification. For instance, an enzyme produced by certain strains of Staphylococcus aureus, known as Fatty Acid Modifying Enzyme (FAME), has been shown to inactivate bactericidal fatty acids by esterifying them with alcohols like cholesterol. nih.gov Other enzymatic reactions applicable to fatty acids include hydroxylation, catalyzed by hydroxylases, and epoxidation of double bonds, which could potentially be adapted for the triple bonds in diynoic acids. sfel.asso.fr These transformations are crucial for producing structured triglycerides and other fatty acid derivatives with specific physical or nutritional properties. nagoya-u.jp
In Vitro Studies on Biological Activity
While data on this compound is limited, extensive research into its isomers and analogues, particularly other C16 alkynoic fatty acids, has revealed significant antimicrobial properties. Studies have shown that the position of the triple bond in the carbon chain is critical for the molecule's bactericidal activity against Gram-positive bacteria. nih.govnih.govresearchgate.net
The isomer 2-hexadecynoic acid (2-HDA) has demonstrated the most potent antibacterial effects. nih.gov It is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.9 μg/mL for some clinical isolates. nih.gov Research comparing various hexadecynoic acid (HDA) isomers shows that as the triple bond moves further from the carboxylic acid group (e.g., to the C-8 or C-9 position), the antibacterial activity significantly decreases. nih.govnih.gov The mechanism for 2-HDA's activity has been linked to the inhibition of S. aureus DNA gyrase, an essential enzyme for DNA replication. nih.govnih.govresearchgate.net
| Compound | Target Organism | Reported Activity (MIC) |
|---|---|---|
| 2-Hexadecynoic acid (2-HDA) | Staphylococcus aureus | 15.6 μg/mL |
| 2-Hexadecynoic acid (2-HDA) | Clinical MRSA Isolates | 3.9 μg/mL nih.gov |
| 2-Hexadecynoic acid (2-HDA) | Klebsiella pneumoniae | 7.8 μg/mL nih.gov |
| 8-Hexadecynoic acid (8-HDA) | Staphylococcus aureus | Decreased activity compared to 2-HDA nih.gov |
| 9-Hexadecynoic acid (9-HDA) | Staphylococcus aureus | 8- to 16-fold decrease in activity compared to 2-HDA nih.gov |
Diynoic acids and related unsaturated fatty acids have been identified as inhibitors of critical cellular functions, notably bacterial conjugation and ATPase enzyme activity.
Bacterial Conjugation: Bacterial conjugation is a primary mechanism for the spread of antibiotic resistance genes. frontiersin.orgnih.govmdpi.com Certain synthetic 2-alkynoic fatty acids, including 2-hexadecynoic acid (2-HDA), have been identified as specific conjugation inhibitors (COINs). frontiersin.orgmdpi.com These compounds effectively prevent the transfer of plasmids between bacteria without inhibiting bacterial growth. frontiersin.org The molecular target for this inhibition has been identified as TrwD, a traffic ATPase essential for the assembly of the conjugative pilus and DNA transfer. nih.govmdpi.comnih.gov These fatty acid inhibitors act non-competitively, binding to the TrwD protein and preventing its interaction with the bacterial membrane. frontiersin.orgnih.govnih.gov
ATPase Activity: Beyond conjugation, unsaturated fatty acids have been shown to inhibit various ATPase enzymes, which are crucial for maintaining cellular ion gradients and energy balance. patsnap.com Unsaturated fatty acids such as oleic acid, linoleic acid, and arachidonic acid can inhibit Na+,K+-ATPase and gastric (H+ + K+)-ATPase. nih.govnih.gov The inhibitory mechanism involves binding to hydrophobic sites on the enzyme, which can decrease its affinity for activating ions like K+ and ultimately lead to inactivation. nih.govnih.gov Saturated fatty acids, in contrast, show little to no inhibitory effect on these enzymes. nih.gov
| Inhibitor Class / Compound | Cellular Process Inhibited | Molecular Target |
|---|---|---|
| 2-Alkynoic Fatty Acids (e.g., 2-HDA) | Bacterial Conjugation | TrwD (Traffic ATPase) frontiersin.orgnih.govnih.gov |
| Unsaturated Fatty Acids (general) | Ion Transport | Na+,K+-ATPase nih.gov |
| Unsaturated Fatty Acids (general) | Gastric Acid Secretion | (H+ + K+)-ATPase nih.gov |
Bioconjugation with Biomolecules for Research Probes
The alkyne functional groups present in this compound make it a valuable candidate for bioconjugation, a process of chemically linking molecules to biomolecules like proteins or nucleic acids. nih.govburleylabs.co.uk This is primarily achieved through bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." nih.govnih.goviris-biotech.de This reaction allows an alkyne and an azide to form a stable covalent bond with high specificity and efficiency, even within complex biological environments. nih.goviris-biotech.de
Fatty acids modified with alkyne groups are widely used as chemical reporters or probes to study lipid metabolism and protein acylation. nih.govacs.orgnih.govresearchgate.netjove.com Researchers can introduce these "clickable" fatty acid analogues into living cells, where they are metabolized and incorporated into lipids or attached to proteins. acs.orgresearchgate.net The alkyne handle then allows for the attachment of a reporter molecule, such as a fluorescent dye or an affinity tag (like biotin) that carries a complementary azide group. nih.goviris-biotech.de This enables the visualization, isolation, and identification of the labeled biomolecules, providing powerful insights into their function and localization within the cell. iris-biotech.deacs.org The diyne structure of this compound offers two potential sites for such click reactions, presenting possibilities for creating advanced probes for biological research. nih.gov
Comparative Studies and Structure Property Relationships of Diynoic Acids
Impact of Alkyne Position on Compound Reactivity and Properties
The position of the conjugated diyne unit within the alkyl chain of a diynoic acid is a critical determinant of its chemical reactivity and the properties of its self-assembled structures and polymers. While specific comparative studies detailing a wide range of positional isomers of hexadecadiynoic acid are not extensively documented in the reviewed literature, the principles of topochemical polymerization of diacetylenes provide a framework for understanding these effects.
Topochemical polymerization, a solid-state reaction where the crystal lattice of the monomer predetermines the stereochemistry of the polymer, is the primary mechanism for the polymerization of diynoic acids. The feasibility and rate of this reaction are highly dependent on the packing of the monomer molecules in the crystal. For efficient polymerization to occur, the diacetylene moieties of adjacent monomers must be in close proximity and have a specific orientation relative to each other.
The position of the diyne unit influences this packing. A diyne group located closer to the center of the alkyl chain, as in 5,7-Hexadecadiynoic acid, will have different steric and intermolecular interactions compared to a diynoic acid where the triple bonds are closer to the carboxylic acid headgroup or the terminal methyl group. These differences in packing can affect the lattice parameters and, consequently, the reactivity of the monomer in the solid state. For instance, the ability to form a suitable monomer packing for topochemical polymerization can be highly sensitive to the alkyne position.
Furthermore, the location of the diyne unit can impact the electronic properties of the resulting polydiacetylene. The conjugated backbone of polydiacetylenes is responsible for their unique optical properties. The side chains, which are the remnants of the alkyl and carboxyl-terminated chains of the monomer, can influence the conformation of this backbone. Variations in the length of the alkyl segments on either side of the diyne unit can lead to different degrees of steric hindrance and intermolecular interactions within the polymer crystal, thereby affecting the electronic conjugation and the observed color of the polymer.
Influence of Alkyl Chain Length on Polymerization and Assembly
The length of the alkyl chain in diynoic acids plays a pivotal role in their polymerization and self-assembly behavior. This has been demonstrated in studies comparing this compound with other diynoic acids possessing different chain lengths, such as 10,12-tricosadiynoic acid and 10,12-pentacosadiynoic acid.
Longer alkyl chains generally lead to stronger van der Waals interactions between the molecules. These interactions are crucial for the formation of stable, well-ordered self-assembled structures, such as Langmuir-Blodgett films and vesicles, which are often precursors to polymerization. The increased intermolecular forces associated with longer chains can facilitate the necessary alignment of the diacetylene monomers for topochemical polymerization.
In a study investigating polydiacetylene (PDA)/ZnO nanocomposites, the influence of the alkyl chain length of the diynoic acid monomer on the thermochromic properties of the resulting composites was explored. It was observed that the shortening of the alkyl tail of the PDA resulted in a decrease in the color-transition temperature. This suggests that the length of the alkyl chain directly modulates the energy landscape of the conformational changes in the polydiacetylene backbone that are responsible for the thermochromic effect.
The self-assembly of diynoic acids at the air-water interface to form Langmuir films is also significantly affected by alkyl chain length. Longer chains typically result in more condensed and stable monolayers. The amphiphilic nature of these molecules, with a hydrophilic carboxylic acid headgroup and a hydrophobic alkyl tail, drives this assembly. The balance between the headgroup repulsion and the tail-tail attraction, which is a function of chain length, dictates the packing density and phase behavior of the monolayer.
Interactive Data Table: Comparison of Diynoic Acids with Varying Alkyl Chain Lengths.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Chain Length | Alkyne Position |
| This compound | C16H24O2 | 248.36 | 16 | 5,7 |
| 10,12-Tricosadiynoic acid | C23H38O2 | 346.55 | 23 | 10,12 |
| 10,12-Pentacosadiynoic acid | C25H42O2 | 374.60 | 25 | 10,12 |
Systematic Variations in Diynoic Acid Structures and their Effects on Functionality
Systematic variations in the molecular structure of diynoic acids, including modifications to the headgroup, the introduction of side branches, or the incorporation of different functional groups, can lead to a wide range of functionalities in the resulting polydiacetylenes. While the core of this article is this compound, understanding the effects of broader structural modifications provides context for its specific properties.
The carboxylic acid headgroup of this compound is crucial for its amphiphilicity and its ability to interact with substrates and other molecules. Modification of this headgroup, for instance, by esterification or amidation, would drastically alter the self-assembly behavior and the potential for hydrogen bonding. These changes would, in turn, affect the packing of the monomers and their polymerizability.
The introduction of bulky side groups or branching in the alkyl chain would disrupt the regular packing required for topochemical polymerization. However, such modifications can be used to tune the solubility of the resulting polymers and to create materials with different morphologies and sensing capabilities.
The functionality of polydiacetylenes derived from diynoic acids is often related to their chromic transitions. These color changes, from blue to red, can be triggered by various external stimuli, including temperature, pH, mechanical stress, and the binding of specific analytes. The sensitivity and specificity of these responses are intimately linked to the structure of the monomer. For example, the incorporation of receptor units into the side chains of diynoic acids can lead to highly selective colorimetric sensors.
In the context of this compound, its specific structure, with a C16 backbone and the diyne unit at the 5th and 7th positions, gives rise to a particular set of properties that can be exploited in the development of smart materials. The balance between the hydrophobic alkyl chain and the hydrophilic carboxylic acid headgroup, combined with the reactivity of the diyne unit, makes it a versatile building block for creating functional supramolecular systems and conjugated polymers. Further systematic studies comparing it with a broader range of structural analogs will continue to deepen our understanding of the intricate structure-property relationships that govern this fascinating class of molecules.
Q & A
Q. What are the established synthesis protocols for 5,7-Hexadecadiynoic acid?
The compound is synthesized via condensation reactions. For example, this compound can be activated with N-hydroxysuccinimide to form polymerizable derivatives, as demonstrated in studies involving monoamino-modified hexaethylene glycol . Key steps include solvent selection (e.g., CH₂Cl₂), vacuum-based solvent removal, and purification via filtration to eliminate polymerized byproducts .
Q. How is this compound characterized using spectroscopic methods?
Structural validation typically employs NMR and IR spectroscopy. For diynoic acids, ¹H-NMR peaks near δ 2.36 (t, J = 7.1 Hz) and δ 0.88 (t, J = 7.0 Hz) indicate methylene and terminal methyl groups, respectively, while IR stretches at ~2238 cm⁻¹ confirm alkyne bonds . Comparative analysis with similar compounds (e.g., 2,6-diynoic acids) helps assign signals .
Q. What are the primary research applications of this compound in materials science?
It serves as a diacetylene (DA) monomer in polydiacetylene (PDA)/ZnO nanocomposites for pH-sensitive colorimetric sensors. Structural variations in DA monomers dictate pH-responsive behavior, enabling acid/base detection in environmental or biomedical systems .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this isomer is limited, general protocols for diynoic acids include using flame-resistant equipment (GHS02), protective gloves (GHS07), and ensuring proper ventilation to mitigate flammability and skin/eye irritation risks .
Advanced Research Questions
Q. How do variations in reaction conditions affect the yield and purity of this compound during synthesis?
Yield optimization requires controlled CO₂ bubbling (for carboxylation) and stoichiometric balancing of reactants. For example, excess CO₂ in carboxylation steps improves carboxyl group incorporation, while impurities are minimized via iterative solvent washing . Low yields (~21% in analogous syntheses) highlight challenges in stabilizing reactive intermediates .
Q. What challenges arise in interpreting NMR data for diynoic acids, and how can they be mitigated?
Signal overlap in δ 1.2–1.6 regions (methylene chains) complicates peak assignment. Strategies include 2D NMR (e.g., COSY, HSQC) to resolve coupled protons and comparing spectra with shorter-chain analogs . For this compound, deuteration of specific positions may enhance clarity .
Q. How does the molecular structure of this compound influence its behavior in polymerizable assemblies?
The 5,7-diyne spacing enables conjugation in PDA backbones, affecting π-electron delocalization and chromatic responses. In PDA/ZnO systems, this spacing enhances sensitivity to pH-induced structural rearrangements, as observed in visible color transitions .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in diynoic acid studies?
Discrepancies (e.g., unexpected byproducts in synthesis) are addressed through iterative hypothesis testing. For instance, gas chromatography-mass spectrometry (GC-MS) identifies side products, while computational modeling (DFT) clarifies reaction pathways . Reproducibility checks using standardized NCCLS protocols are critical .
Q. How can researchers optimize the integration of this compound into nanomaterials for environmental sensing?
Nano-assembly efficiency depends on solvent polarity and substrate surface functionalization. For PDA/ZnO composites, sonication-assisted dispersion improves homogeneity, while UV-vis spectroscopy monitors polymerization kinetics . Stability tests under varying pH/temperature refine application limits .
Q. What are key considerations for designing reproducible experiments with diynoic acid derivatives?
Rigorous documentation of reaction parameters (temperature, solvent purity) and adherence to FAIR data principles ensure replicability. For bioactivity studies, standardized MIC assays (e.g., NCCLS M27-A) and cell viability controls reduce variability . Cross-lab validation using shared reference samples enhances reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
